molecular formula C17H27FN4O B6968614 1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea

1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea

Cat. No.: B6968614
M. Wt: 322.4 g/mol
InChI Key: MWKKGMSYBDEXCU-UHFFFAOYSA-N
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Description

1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea is a synthetic compound that features a piperidine ring and a pyridine ring These heterocyclic structures are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea typically involves multiple steps, including nucleophilic substitution, coupling reactions, and reductive amination. The starting materials often include commercially available compounds such as 2-chloroquinoline . The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques to remove impurities. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a diverse array of analogs.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes and interactions.

    Medicine: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyridine rings play crucial roles in binding to these targets, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-Ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea is unique due to its specific combination of piperidine and pyridine rings, along with the fluorine substitution on the pyridine ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]-3-(3-fluoropyridin-4-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN4O/c1-4-13-6-5-9-22(11-13)17(2,3)12-20-16(23)21-15-7-8-19-10-14(15)18/h7-8,10,13H,4-6,9,11-12H2,1-3H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKKGMSYBDEXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)C(C)(C)CNC(=O)NC2=C(C=NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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